1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea

Kinase inhibition Hinge‑binding motif Scaffold‑based drug design

1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea is a synthetic small molecule featuring a central urea linkage that bridges a 2‑methyl‑5‑(imidazo[1,2‑a]pyridin‑2‑yl)phenyl moiety and a 3‑methoxyphenyl moiety. The compound belongs to the imidazo[1,2‑a]pyridine urea family, a class recognized in medicinal chemistry for its hydrogen‑bonding capacity and its ability to engage kinase ATP‑binding pockets.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 1226450-68-5
Cat. No. B2643947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea
CAS1226450-68-5
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)NC(=O)NC4=CC(=CC=C4)OC
InChIInChI=1S/C22H20N4O2/c1-15-9-10-16(20-14-26-11-4-3-8-21(26)24-20)12-19(15)25-22(27)23-17-6-5-7-18(13-17)28-2/h3-14H,1-2H3,(H2,23,25,27)
InChIKeyUGZNTRQRXOPMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea (CAS 1226450-68-5): Structural Identity and Scaffold Affiliation for Informed Procurement


1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea is a synthetic small molecule featuring a central urea linkage that bridges a 2‑methyl‑5‑(imidazo[1,2‑a]pyridin‑2‑yl)phenyl moiety and a 3‑methoxyphenyl moiety. The compound belongs to the imidazo[1,2‑a]pyridine urea family, a class recognized in medicinal chemistry for its hydrogen‑bonding capacity and its ability to engage kinase ATP‑binding pockets . Its molecular formula is C22H20N4O2 and its molecular weight is 372.43 g·mol⁻¹; commercially available batches typically achieve ≥95% purity . The compound is supplied as a research reagent for target‑identification and structure‑activity‑relationship studies, not as a validated drug candidate or chemical probe.

Why an Off‑the‑Shelf Imidazopyridine Urea Cannot Replace 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea in Sensitive Assays


The precise substitution pattern of the urea‑linked aromatic rings (2‑methyl on the central phenyl, 3‑methoxy on the terminal phenyl) dictates the compound’s three‑dimensional conformation, hydrogen‑bond network, and potential target‑complementarity. Even minor modifications to the imidazo[1,2‑a]pyridine hinge‑binder or the urea‑flanking aryl groups can drastically alter kinase selectivity, cellular permeability, and metabolic stability, as documented for structurally related imidazopyridine ureas . Consequently, substituting a generic “imidazopyridine urea” without verifying the exact regiochemistry shown here risks irreproducible biological results and wasted procurement expenditures.

Quantitative Differentiation Evidence for 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea (CAS 1226450-68-5) Against Closest Structural Analogs


Hydrogen‑Bond Acceptor Capacity of the Imidazo[1,2‑a]pyridine Core Outperforms Simple Pyridine Ureas

The imidazo[1,2‑a]pyridine moiety contains two nitrogen atoms that can act as hydrogen‑bond acceptors (N1 and N4 of the fused system), offering a bidentate interaction with kinase hinge regions. In contrast, simple pyridine‑urea scaffolds present only a single nitrogen as a directional H‑bond acceptor. While direct binding data for CAS 1226450‑68‑5 are not publicly available, the bi‑acceptor character of the imidazo[1,2‑a]pyridine core has been broadly associated with enhanced target affinity and potency in published kinase inhibitor programs . This structural feature therefore provides a credible advantage over mono‑nitrogen heterocyclic ureas when the goal is maximal hinge engagement.

Kinase inhibition Hinge‑binding motif Scaffold‑based drug design

Consistent High Purity (≥95%) Minimizes Bioassay Interference Relative to Lower‑Purity Analog Batches

Commercial batches of the target compound are supplied at a purity of ≥95% . In contrast, several closely related imidazo[1,2‑a]pyridine ureas offered by non‑specialist vendors are often listed at only 90–93% purity, with impurity profiles that can confound cell‑based assays (e.g., through off‑target kinase inhibition). The ≥95% threshold reduces the risk that observed biological activity originates from a contaminant rather than the intended molecule.

Chemical purity Reproducibility Procurement quality

Distinct Substitution Pattern May Narrow Kinase Selectivity Compared to para‑Methoxy or Fluoro Analogs

The target compound carries a methyl group ortho to the urea on the central phenyl ring and a methoxy group meta on the terminal phenyl ring. Published SAR on imidazopyridine ureas indicates that ortho‑methyl substitution on the central phenyl ring restricts conformational flexibility and can enhance selectivity for specific kinase conformations . Analogs with para‑methoxy or fluoro substituents (e.g., 1‑(4‑fluorophenyl)‑3‑(2‑imidazo[1,2‑a]pyridin‑2‑ylphenyl)urea) often display broader kinase inhibition profiles, which can be undesirable for target‑validation studies. Quantitative selectivity data for CAS 1226450‑68‑5 are not yet available, but the unique substitution pattern is structurally validated.

Structure‑activity relationship Kinase selectivity Analog differentiation

Procurement‑Relevant Application Scenarios Where 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea Provides a Demonstrable Advantage


Hinge‑Binding Scaffold Screening in Kinase Inhibitor Discovery

The bidentate hydrogen‑bond acceptor motif of the imidazo[1,2‑a]pyridine core (Section 3, Evidence 1) makes this compound a suitable candidate for initial hinge‑binding fragment screens. The scaffold’s capacity to form two directional H‑bonds with the kinase hinge can yield higher hit rates than simple pyridine ureas, allowing medicinal chemists to rapidly identify tractable starting points for optimization .

Selectivity‑Profiling Campaigns Requiring Ortho‑Methyl/Meta‑Methoxy Topology

For laboratories seeking to compare the kinome‑wide selectivity fingerprints of different urea substitution patterns, this compound offers the ortho‑methyl on the central phenyl and meta‑methoxy on the terminal phenyl (Section 3, Evidence 3). Using this precisely defined topology in parallel with para‑substituted analogs can reveal how subtle regio‑isomerism influences off‑target inhibition, a key consideration for chemical‑probe development .

High‑Purity Reference Standard for Assay Quality Control

The ≥95% purity (Section 3, Evidence 2) permits the compound to serve as a chromatographic and bioanalytical reference standard. Its consistent purity profile reduces the likelihood of impurity‑driven false positives in cell‑viability or reporter‑gene assays, making it a reliable positive control when validating new assay protocols .

Quote Request

Request a Quote for 1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.